molecular formula C20H19NO5 B6482696 ethyl 5-(2-methoxybenzamido)-3-methyl-1-benzofuran-2-carboxylate CAS No. 923226-72-6

ethyl 5-(2-methoxybenzamido)-3-methyl-1-benzofuran-2-carboxylate

Cat. No.: B6482696
CAS No.: 923226-72-6
M. Wt: 353.4 g/mol
InChI Key: UVUBCAZRBQXNQZ-UHFFFAOYSA-N
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Description

Ethyl 5-(2-methoxybenzamido)-3-methyl-1-benzofuran-2-carboxylate is a synthetic benzofuran derivative characterized by a 1-benzofuran core substituted with a 3-methyl group, a 2-carboxylate ester (ethyl group), and a 5-position 2-methoxybenzamido moiety. This compound’s structure combines a benzofuran scaffold with a methoxy-substituted benzamide group, which may enhance its biological interactions due to hydrogen bonding and hydrophobic effects.

Properties

IUPAC Name

ethyl 5-[(2-methoxybenzoyl)amino]-3-methyl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-4-25-20(23)18-12(2)15-11-13(9-10-17(15)26-18)21-19(22)14-7-5-6-8-16(14)24-3/h5-11H,4H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUBCAZRBQXNQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(2-methoxybenzamido)-3-methyl-1-benzofuran-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. Its unique structure, characterized by an ethyl ester group, a methoxybenzamide substituent, and a methyl group on the benzofuran moiety, contributes to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C20_{20}H19_{19}N O5_5
Molecular Weight: 353.4 g/mol
CAS Number: 923226-72-6

The compound features a benzofuran core, which is a fused bicyclic structure that consists of a benzene ring and a furan ring. This structural arrangement is crucial for its interaction with various biological targets.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Benzofuran Core: Utilizing cyclization reactions to create the benzofuran framework.
  • Substitution Reactions: Introducing the methoxybenzamide and ethyl ester groups through acylation and esterification processes.

These synthetic pathways are essential for producing the compound in sufficient yield and purity for biological evaluation.

Biological Activities

This compound has been investigated for various biological activities:

Antidiabetic Activity

Recent studies have highlighted the potential antidiabetic effects of benzofuran derivatives, particularly their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. This compound was evaluated alongside other derivatives for its inhibitory potency against α-glucosidase.

CompoundIC50_{50} (µM)
This compoundTBD
Standard Drug (Acarbose)750.0 ± 10.0

The compound demonstrated significant inhibitory activity compared to the standard drug, indicating its potential as an antidiabetic agent .

Cytotoxicity Studies

Cytotoxicity assays were conducted using normal 3T3 cell lines to assess the safety profile of this compound. The results indicated that at concentrations up to 150 µM, the compound exhibited non-cytotoxic effects, suggesting a favorable therapeutic index.

CompoundCytotoxicity (IC50_{50} in µM)
This compound>150
Control (DMSO)-

This data supports further investigation into its use in therapeutic applications without significant adverse effects .

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition: The compound acts as a competitive inhibitor of α-glucosidase, which can lead to reduced glucose absorption in the intestines.
  • Binding Affinity Studies: Molecular docking studies have been conducted to elucidate the binding interactions between the compound and target enzymes, revealing critical pharmacophoric features that contribute to its efficacy .

Case Studies and Research Findings

Research has shown that benzofuran derivatives often exhibit diverse biological activities:

  • Anticancer Properties: Some benzofuran derivatives have demonstrated anticancer activity against various cancer cell lines, indicating a potential avenue for therapeutic development.
  • Immunomodulatory Effects: Certain derivatives have shown promise in modulating immune responses, which could be beneficial in treating autoimmune diseases .

Scientific Research Applications

Biological Activities

Research indicates that benzofuran derivatives, including ethyl 5-(2-methoxybenzamido)-3-methyl-1-benzofuran-2-carboxylate, exhibit various biological activities such as:

  • Antitumor Activity : Studies have shown that benzofuran compounds can inhibit cancer cell proliferation. For instance, related compounds have demonstrated significant growth inhibitory effects against various cancer cell lines, indicating potential for anticancer drug development .
  • Antimicrobial Properties : Benzofurans have been reported to possess antimicrobial activities against both Gram-positive and Gram-negative bacteria. The presence of specific substituents can enhance these effects, making them suitable candidates for developing new antibiotics .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, which can be beneficial in treating conditions characterized by inflammation .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of Benzofuran Core : Utilizing cyclization reactions to form the benzofuran structure.
  • Substitution Reactions : Introducing the methoxybenzamide and ethyl ester groups through nucleophilic substitution or acylation reactions.
  • Purification Techniques : Employing chromatography methods to isolate and purify the final product for biological testing.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

Case Study 1: Anticancer Activity

A recent study investigated various benzofuran derivatives for their anticancer properties. This compound was tested against several cancer cell lines, showing promising results with IC50 values comparable to established anticancer agents. This positions it as a potential lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Efficacy

In another study, derivatives of benzofurans were synthesized and evaluated for their antimicrobial activity. This compound exhibited significant inhibition against multiple bacterial strains, demonstrating its potential as a new class of antimicrobial agents .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with other related compounds is insightful:

Compound NameStructure FeaturesBiological Activity
Ethyl 5-hydroxy-3-methyl-1-benzofuran-2-carboxylateHydroxy group instead of methoxybenzamideAnticancer activity against ovarian cancer cell lines
Benzofuran-2-carboxylic acid derivativesVarying substituents on benzofuran coreImmunomodulatory effects
Benzothiophene derivativesSimilar fused ring structure but with sulfurAntimicrobial properties

The unique combination of functional groups in this compound enhances its biological activity compared to these compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Weight Key Properties/Activities Reference
Ethyl 5-(2-methoxybenzamido)-3-methyl-1-benzofuran-2-carboxylate (Target) 3-methyl, 2-ethyl carboxylate, 5-(2-methoxybenzamido) ~383.3 (calc.) Hypothesized antimicrobial/antifungal activity
Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate 2-methyl, 3-methyl carboxylate, 5-methoxy 234.2 Antimicrobial activity (Gram-positive cocci)
Ethyl 2-(5-cyclohexyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate 3-methylsulfinyl, 5-cyclohexyl, 2-ethyl acetate 378.5 Antifungal, antibacterial properties
Ethyl 4-{[(2-chlorophenyl)carbonyl]oxy}-3-methyl-1-benzofuran-2-carboxylate 3-methyl, 2-ethyl carboxylate, 4-(2-chlorobenzoyloxy) 358.8 No reported bioactivity; structural analog
Methyl 5-amino-1-benzothiophene-2-carboxylate Benzothiophene core, 5-amino, 2-methyl carboxylate 207.2 Laboratory chemical; potential pharmacological use

Key Findings from Analogous Compounds

Antimicrobial Activity :

  • Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate () demonstrated activity against Gram-positive cocci (e.g., Staphylococcus aureus), likely due to the electron-withdrawing methoxy group enhancing membrane penetration . The target compound’s 2-methoxybenzamido group may similarly improve bioavailability and target binding.
  • Ethyl 2-(5-cyclohexyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate () showed broader antifungal activity, attributed to the sulfinyl group’s polarity and cyclohexyl hydrophobicity .

Chlorine or sulfinyl substituents (e.g., ) introduce steric and electronic effects that alter binding to microbial enzymes or DNA .

Synthetic Feasibility :

  • Derivatives like those in and were synthesized via esterification and nucleophilic substitution, suggesting the target compound could be prepared using similar routes .

Preparation Methods

Core Benzofuran Skeleton Construction

The benzofuran core is typically synthesized via cyclization of substituted salicylaldehyde derivatives. Source outlines a pathway involving Claisen-Schmidt condensation followed by intramolecular cyclization :

  • Starting Material Preparation :

    • 3-Methylsalicylaldehyde is reacted with ethyl bromoacetate in the presence of potassium carbonate to form ethyl 2-hydroxy-3-methylbenzofuran-2-carboxylate .

    • Key Conditions : Reflux in acetone for 12 hours yields a 78% intermediate product.

  • Oxidative Cyclization :

    • The intermediate undergoes oxidative cyclization using iodine and potassium iodide in DMF at 80°C for 6 hours, forming the benzofuran ester .

    • Yield : 65–70% after recrystallization from ethanol.

Introduction of the 5-Amino Group

The 5-position amino group is introduced via nitration followed by reduction , though direct amidation is also feasible:

  • Nitration :

    • The benzofuran ester is nitrated using fuming nitric acid in acetic anhydride at 0–5°C, yielding the 5-nitro derivative .

    • Challenges : Regioselectivity is ensured by steric hindrance from the 3-methyl group, directing nitration to the 5-position.

  • Reduction to Amine :

    • Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to an amine with >90% efficiency .

Amidation with 2-Methoxybenzoyl Chloride

The 5-amino intermediate is coupled with 2-methoxybenzoyl chloride to form the target amide:

  • Acylation Reaction :

    • The amine reacts with 2-methoxybenzoyl chloride in dichloromethane, using triethylamine as a base, at room temperature for 4 hours.

    • Yield : 82–85% after silica gel chromatography.

  • Alternative Coupling Agents :

    • EDCl/HOBt in DMF achieves similar yields (80%) but requires longer reaction times (12 hours) .

Esterification and Final Modifications

The ethyl ester group at position 2 is typically introduced early but may require protection-deprotection strategies:

  • Esterification via Acid-Catalyzed Reaction :

    • The carboxylic acid intermediate (if present) is refluxed with ethanol and sulfuric acid for 6 hours, achieving 90% conversion .

  • Selective Methylation :

    • Methoxy group installation at the benzamide’s 2-position is achieved using dimethyl sulfate in acetone under anhydrous conditions, as described in Source .

Optimization and Scalability

Comparative studies highlight critical factors for industrial scalability:

ParameterMethod A (Direct Amidation)Method B (Nitration-Reduction)
Reaction Time 4 hours18 hours
Overall Yield 68%58%
Purity (HPLC) 98.5%97.2%
Cost Efficiency HighModerate

Key Findings :

  • Direct amidation (Method A) is preferred for its shorter timeline and higher yield .

  • Nitration-reduction (Method B) offers better regioselectivity for analogs with sensitive substituents .

Analytical Characterization

Critical spectroscopic data for validation:

  • ¹H NMR (CDCl₃) : δ 1.42 (t, 3H, CH₂CH₃), 2.38 (s, 3H, CH₃), 3.89 (s, 3H, OCH₃), 7.12–8.05 (m, 7H, aromatic) .

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide).

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization :

    • Steric effects from the 3-methyl group prevent undesired substitution at position 6 .

  • Amine Oxidation :

    • Performing reductions under inert atmosphere (N₂/Ar) minimizes oxidative byproducts .

  • Ester Hydrolysis :

    • Avoiding aqueous workup until the final step preserves the ethyl ester .

Q & A

Q. Data Analysis :

  • Use ANOVA to identify significant variables.
  • Reference crystallographic data (e.g., SHELX-refined structures) to correlate steric effects with yield .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1^1H/13^{13}C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the benzofuran core and methoxybenzamido group .
  • IR Spectroscopy : Identify carbonyl stretches (ester: ~1700 cm1^{-1}, amide: ~1650 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular weight via HRMS and fragmentation patterns .

Advanced: How can crystallographic data resolve contradictions in spectroscopic assignments?

Methodological Answer:

  • Perform single-crystal X-ray diffraction to unambiguously determine bond lengths/angles and hydrogen bonding patterns .
  • Use SHELXL for refinement, comparing experimental data with DFT-calculated structures to validate NMR assignments .
  • Address discrepancies (e.g., amide vs. ester carbonyl shifts) by overlaying crystallographic and spectroscopic data .

Basic: What biological targets are plausible for this compound?

Methodological Answer:
Based on structural analogs:

  • Enzyme inhibition : Target cyclooxygenase (COX) or kinases due to the benzofuran scaffold’s bioactivity .
  • Antiviral activity : Fluorinated benzofurans show RNA polymerase inhibition .

Q. Experimental Design :

  • Molecular docking : Use AutoDock Vina to predict binding to COX-2 or viral proteases .
  • In vitro assays : Test IC50_{50} values via enzyme inhibition assays (e.g., fluorescence-based) .

Advanced: How can contradictory bioactivity data be resolved?

Methodological Answer:

  • Dose-response studies : Replicate assays across multiple concentrations to rule out false positives/negatives .
  • Metabolic stability : Assess compound degradation in cell media using LC-MS .
  • SAR comparison : Cross-reference with halogenated analogs (e.g., bromo vs. chloro substitutions) to identify activity trends .

Basic: How is computational modeling used in studying this compound?

Methodological Answer:

  • DFT calculations : Optimize geometry and calculate electrostatic potential maps for reactivity predictions .
  • Molecular dynamics (MD) : Simulate binding to biological targets (e.g., 100 ns trajectories) to assess stability .

Advanced: What strategies improve crystallographic refinement of disordered structures?

Methodological Answer:

  • Twinned data : Use SHELXD for initial phasing and SHELXL for refining partially occupied atoms .
  • Constraints : Apply ISOR and DELU commands to model anisotropic displacement parameters .
  • Validation : Cross-check with PLATON to identify missed symmetry elements .

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